The synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid involves a multi-step process. One reported method starts with the protection of 4-chloropropiophenone using chlorotrimethylsilane, followed by a condensation reaction with ethyl oxalyl chloride to yield ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate []. This compound then reacts with 2,4-dichlorophenylhydrazine hydrochloride, followed by an intramolecular cyclization in the presence of acetyl chloride. Finally, hydrolysis of the cyclized product yields 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid []. The overall yield for this synthetic route is reported to be 30.3% [].
The crystal structure of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid reveals two independent molecules within the asymmetric unit []. The pyrazole ring in each molecule exhibits specific orientations relative to the chlorophenyl and dichlorophenyl rings. These orientations are characterized by dihedral angles between the rings. In one molecule, the dihedral angles are 43.00° and 65.06°, while in the other molecule, they are 51.17° and 69.99° []. Furthermore, the crystal structure analysis reveals π–π interactions between the pyrazole rings and dichlorophenyl rings, with centroid–centroid distances of 3.859 Å and 3.835 Å []. These structural features are crucial for understanding the compound's interactions with biological targets and designing derivatives with altered properties.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid serves as a versatile starting material for synthesizing various derivatives. One notable reaction involves converting the carboxylic acid group into a carboxamide by reacting it with 1-aminopiperidine []. This reaction yields N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide, which exhibits potent antagonist activity at central cannabinoid receptors [, ]. Modifying the substituents on the pyrazole ring or the aromatic rings allows for fine-tuning the compound's pharmacological properties []. These modifications are often explored to optimize binding affinity, selectivity, and other pharmacological parameters relevant to the target of interest.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is primarily recognized as a key intermediate in synthesizing rimonabant and its derivatives [, , ]. While rimonabant itself has faced challenges in clinical use, research continues to explore the potential applications of this compound and its derivatives, particularly as tools for understanding the endocannabinoid system and developing novel therapeutics targeting this system. Specific applications include:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: